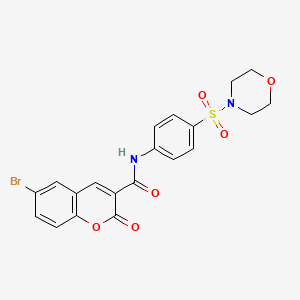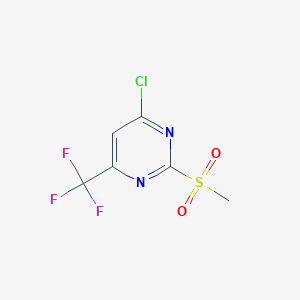
6-bromo-N-(4-(morpholinosulfonyl)phényl)-2-oxo-2H-chromène-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties
Applications De Recherche Scientifique
6-bromo-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving chromene derivatives.
Chemical Biology: The compound serves as a probe to investigate the interactions between small molecules and biological targets.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other biologically active compounds.
Mécanisme D'action
Target of Action
Similar compounds have been shown to target kinases , which are proteins that play a crucial role in cell signaling pathways.
Mode of Action
It can be inferred from similar compounds that it may interact with its targets (potentially kinases) to modulate their activity . This interaction could lead to changes in the signaling pathways within the cell, affecting cellular functions.
Biochemical Pathways
Given that similar compounds target kinases , it is likely that this compound could affect various signaling pathways within the cell, leading to downstream effects on cellular functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Amidation: The carboxylic acid group on the chromene ring is converted to an amide by reacting with an amine, such as 4-(morpholinosulfonyl)aniline, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
6-bromo-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as DMF (dimethylformamide), and bases like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted chromene derivatives, while oxidation and reduction can lead to different oxidation states of the chromene ring.
Comparaison Avec Des Composés Similaires
6-bromo-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:
6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine: Another brominated compound with potential anticancer activity.
6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives: Known for their anticancer, antiangiogenic, and antioxidant properties.
4-N-substituted 6-bromopyrido[2,3-d]pyrimidines: These compounds are synthesized for their potential pharmacological activities, including as tyrosine kinase inhibitors.
The uniqueness of 6-bromo-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide lies in its specific substitution pattern and the presence of the morpholinosulfonyl group, which may confer distinct biological activities and pharmacokinetic properties.
Propriétés
IUPAC Name |
6-bromo-N-(4-morpholin-4-ylsulfonylphenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O6S/c21-14-1-6-18-13(11-14)12-17(20(25)29-18)19(24)22-15-2-4-16(5-3-15)30(26,27)23-7-9-28-10-8-23/h1-6,11-12H,7-10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHXSTRTTXRIIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2536297.png)
![(1beta,4beta)-Bicyclo[2.2.2]oct-5-ene-2alpha-methanol](/img/structure/B2536298.png)
![N-(2,5-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2536299.png)


![5-fluoro-2-({[4-methyl-5-(1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole](/img/structure/B2536302.png)
![1,3-Diethyl 2-{[(pyridin-4-yl)amino]methylidene}propanedioate](/img/structure/B2536304.png)
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2536305.png)
![[4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-yl)-phenyl]-acetic acid](/img/structure/B2536306.png)





